

Application Notes and Protocols for the Analysis of 1,4-Cyclohexanedicarboxylic Acid

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Compound of Interest

Compound Name: 1,4-Cyclohexanedicarboxylic acid

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These application notes provide detailed methodologies for the qualitative and quantitative analysis of **1,4-Cyclohexanedicarboxylic acid** (1,4-CHDA), a key building block in the synthesis of polyesters and polyamides used in various industries, including pharmaceuticals and drug delivery systems. The following protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a primary technique for the separation and quantification of the cis and trans isomers of 1,4-CHDA. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation.

Quantitative Data Summary

While specific validation data for 1,4-CHDA is not extensively published, the following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using HPLC-UV.

Parameter	High-Performance Liquid Chromatography (HPLC)
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.1 - 1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.5 - 5 $\mu\text{g/mL}$
Accuracy (Recovery)	95 - 105%
Precision (%RSD)	< 5%

Note: These are representative values for dicarboxylic acid analysis and may vary depending on the specific instrumentation and method conditions.

Experimental Protocols

Method 1: Separation on a Mixed-Mode Stationary Phase

This method is suitable for the simultaneous analysis of the cis and trans isomers of 1,4-CHDA.

- Instrumentation:
 - HPLC system with a UV detector
 - Newcrom BH column (150 mm x 4.6 mm, 5 μm particle size)[1]
- Mobile Phase:
 - 10% Acetonitrile
 - 90% Water
 - 0.1% Sulfuric Acid[1]
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min[1]

- Column temperature: Ambient
- Detection: UV at 200 nm[1]
- Injection volume: 10 µL
- Sample Preparation:
 - Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
 - Filter the sample through a 0.45 µm syringe filter before injection.

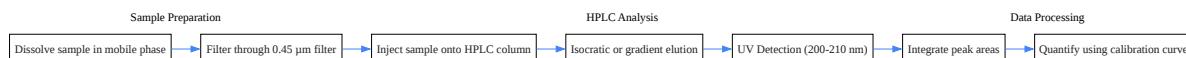
Method 2: Reversed-Phase Separation

This method utilizes a conventional reversed-phase column for the analysis of 1,4-CHDA.

- Instrumentation:
 - HPLC system with a UV detector
 - Newcrom R1 column or equivalent C18 column
- Mobile Phase:
 - Acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]
- Chromatographic Conditions:
 - Optimize the mobile phase gradient and flow rate to achieve separation of isomers.
 - Column temperature: Ambient to 40°C
 - Detection: UV at 210 nm
 - Injection volume: 10 µL
- Sample Preparation:

- For biological fluids, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins.
- The supernatant can then be diluted with the mobile phase and filtered before injection.

Experimental Workflow (HPLC)



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Caption: High-Performance Liquid Chromatography (HPLC) workflow for 1,4-CHDA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of 1,4-CHDA. Due to the low volatility of dicarboxylic acids, a derivatization step is required to convert them into more volatile esters or silyl derivatives.

Quantitative Data Summary

The following table provides typical validation parameters for the GC-MS analysis of dicarboxylic acids after derivatization.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	$\leq 4 \text{ ng/m}^3$ (for aerosol samples)[3]
Limit of Quantitation (LOQ)	1 - 10 ng/mL
Accuracy (Recovery)	85 - 115%
Precision (%RSD)	$\leq 15\%$ [3]

Note: These values are representative and can be influenced by the sample matrix and derivatization efficiency.

Experimental Protocol (with Silylation)

Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization method for dicarboxylic acids.[4]

- Instrumentation:
 - GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
- Derivatization Reagents:
 - N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
 - Pyridine or other suitable solvent
- Derivatization Procedure:
 - Evaporate the sample extract to dryness under a gentle stream of nitrogen.
 - Add 50 μL of BSTFA with 1% TMCS and 50 μL of pyridine to the dried sample.
 - Cap the vial tightly and heat at 70°C for 30 minutes.
 - Cool the sample to room temperature before injection.

- GC-MS Conditions:
 - Injector Temperature: 250°C
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp to 280°C at 10°C/min
 - Hold at 280°C for 5 minutes
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 50-550
 - Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Experimental Workflow (GC-MS)



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Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for 1,4-CHDA analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the cis and trans isomers of 1,4-CHDA.

¹H and ¹³C NMR Spectral Data

The chemical shifts of the protons and carbons in 1,4-CHDA are sensitive to the stereochemistry of the molecule.

Isomer	Nucleus	Chemical Shift (δ , ppm)	Multiplicity
trans-1,4-CHDA	¹ H	~2.3	m
		~1.9	m
		~1.5	m
	¹³ C	~178	s (C=O)
		~43	s (CH)
		~29	s (CH ₂)
cis-1,4-CHDA	¹ H	~2.5	m
		~1.8	m
		~1.6	m
	¹³ C	~177	s (C=O)
		~42	s (CH)
		~28	s (CH ₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is referenced from typical spectra of cyclohexanoic acid derivatives.

Experimental Protocol

- Instrumentation:
 - NMR spectrometer (e.g., 300 MHz or higher)
- Sample Preparation:

- Dissolve 5-10 mg of the 1,4-CHDA sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O).
- Transfer the solution to an NMR tube.

- Data Acquisition:
 - Acquire 1H and ^{13}C NMR spectra according to standard instrument procedures.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of 1,4-CHDA, such as melting point and thermal stability.

Thermal Properties

The stereochemistry of 1,4-CHDA significantly influences its thermal properties.

Isomer	Melting Point (°C)	Decomposition Temperature (°C)
trans-1,4-CHDA	312.5[5]	> 300
cis-1,4-CHDA	168-170[5]	> 250

Note: Decomposition temperatures are approximate and depend on the heating rate and atmosphere.

Experimental Protocol

- Instrumentation:
 - DSC instrument
 - TGA instrument
- DSC Protocol:

- Accurately weigh 2-5 mg of the 1,4-CHDA sample into an aluminum pan and seal it.
- Place the pan in the DSC cell.
- Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature to determine the melting point.
- TGA Protocol:
 - Accurately weigh 5-10 mg of the 1,4-CHDA sample into a TGA pan.
 - Place the pan in the TGA furnace.
 - Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
 - Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile.

Logical Relationship of Isomer Properties



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Caption: Relationship between the stereochemistry and physical properties of 1,4-CHDA isomers.

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